Technical Guide: 8-Fluoro-7-methyl-5-nitroquinoline (CAS 1420791-67-8)
Technical Guide: 8-Fluoro-7-methyl-5-nitroquinoline (CAS 1420791-67-8)
Introduction & Chemical Profile
8-Fluoro-7-methyl-5-nitroquinoline is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Belonging to the fluoro-nitroquinoline family, this compound serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial agents, and DNA-intercalating drugs.
Its structural uniqueness lies in the specific substitution pattern: the 8-fluoro group provides metabolic stability and modulates lipophilicity, the 7-methyl group offers steric bulk and a handle for further oxidation or hydrophobic interaction, and the 5-nitro group acts as a versatile latent amine functionality.
Physicochemical Properties
Note: Experimental values for this specific intermediate are often proprietary. The data below represents calculated consensus values and experimentally verified properties of close structural analogs (e.g., 5-nitro-8-fluoroquinoline).
| Property | Value / Description | Source/Method |
| CAS Number | 1420791-67-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₇FN₂O₂ | Stoichiometry |
| Molecular Weight | 206.17 g/mol | Calculated |
| Appearance | Pale yellow to tan crystalline solid | Analog comparison [1] |
| Melting Point | 135–145 °C (Predicted) | Derived from 5-nitro-8-fluoroquinoline (132°C) [1] |
| LogP | 2.3 ± 0.4 | Calculated (Consensus) |
| Solubility | Soluble in DMSO, DMF, DCM; Low in water | Experimental observation |
| pKa (Conj.[1][2] Acid) | ~2.5 (Quinoline nitrogen) | Predicted (Electron-withdrawing NO₂ effect) |
Synthetic Methodology
The synthesis of 8-Fluoro-7-methyl-5-nitroquinoline typically follows a Skraup Cyclization followed by Electrophilic Aromatic Nitration . This route is preferred for its scalability and the availability of aniline precursors.
Step 1: Construction of the Quinoline Core (Skraup Synthesis)
The precursor, 8-fluoro-7-methylquinoline , is synthesized from 2-fluoro-3-methylaniline .
-
Reagents: Glycerol, Sulfuric Acid (H₂SO₄), Nitrobenzene (oxidant), Ferrous Sulfate (moderator).
-
Mechanism: The aniline reacts with acrolein (generated in situ from glycerol) to form a dihydroquinoline, which is oxidized to the aromatic quinoline.
-
Critical Control Point: Temperature control (140–150°C) is vital to prevent polymerization of acrolein.
Step 2: Regioselective Nitration
The nitration of quinoline derivatives occurs preferentially on the carbocyclic ring due to the deactivation of the pyridine ring (protonated in acidic media).
-
Substrate: 8-Fluoro-7-methylquinoline.
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Conditions: 0°C to Room Temperature.
-
Regiochemistry Logic:
-
The protonated nitrogen deactivates the heterocyclic ring.
-
Electrophilic attack favors the 5- and 8-positions (conjugate stability).
-
Position 8 is blocked by Fluorine.[2]
-
Position 5 is the only electronically favorable and sterically accessible site.
-
Result: High regioselectivity for the 5-nitro isomer.
-
Visualization: Synthetic Pathway
Caption: Two-step synthetic pathway from aniline precursor to the nitroquinoline target via Skraup cyclization and C5-selective nitration.
Reactivity & Functionalization
In drug discovery, this molecule is rarely the final drug; it is a "linchpin" intermediate. Its value lies in three distinct reactivity zones:
A. Nitro Group Reduction (The Primary Application)
The 5-nitro group is readily reduced to an amine (5-amino-8-fluoro-7-methylquinoline ), which serves as a nucleophile for coupling with carboxylic acids or halides to form amide/urea linkages common in kinase inhibitors.
-
Protocol: H₂/Pd-C (Catalytic Hydrogenation) or Fe/NH₄Cl (Chemical Reduction).
-
Note: Avoid acidic reduction if the fluorine is labile, though the 8-F is generally stable under standard reduction conditions.
B. Nucleophilic Aromatic Substitution (SNAr)
The 8-fluorine atom is activated by the electron-withdrawing nature of the quinoline nitrogen and the 5-nitro group (though the nitro group is para to the 5-position, it exerts a global withdrawing effect).
-
Reaction: Displacement of Fluorine by amines or alkoxides.
-
Selectivity: While 8-F is less reactive than 2-Cl or 4-Cl quinolines, forcing conditions can substitute the fluorine, allowing library generation at the 8-position.
C. Benzylic Oxidation
The 7-methyl group can be oxidized to an aldehyde or carboxylic acid, though this requires protection of the nitro group or careful oxidant selection (e.g., SeO₂).
Visualization: Reactivity Map
Caption: Divergent synthesis options: Reduction (Green) is the primary route; SNAr (Red) and Oxidation (Yellow) offer structural diversity.
Experimental Protocols (Standardized)
Protocol A: Nitration of 8-Fluoro-7-methylquinoline
This protocol is adapted from standard nitroquinoline synthesis methodologies [1, 2].
-
Preparation: In a 250 mL round-bottom flask, place 20 mL of concentrated sulfuric acid (H₂SO₄). Cool to 0–5°C in an ice-salt bath.
-
Addition: Slowly add 8-fluoro-7-methylquinoline (10.0 mmol) portion-wise, maintaining temperature <10°C. The solution may turn orange/brown.
-
Nitration: Dropwise add a mixture of fuming nitric acid (1.2 eq) and H₂SO₄ (1:1 v/v) over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Quench: Pour the reaction mixture carefully onto 200g of crushed ice. A yellow precipitate (the nitrate salt or free base) will form.
-
Workup: Neutralize to pH 8–9 with 20% NaOH solution or solid Na₂CO₃. Extract with Dichloromethane (3 x 50 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: Safety & Handling
-
Hazard Class: Nitroaromatics are potentially explosive if heated under confinement.
-
Toxicity: Suspected mutagen (typical of nitro-PAHs). Handle in a fume hood.
-
Storage: Store in amber vials at room temperature, away from reducing agents.
Applications in Drug Discovery
The 8-fluoro-7-methyl-5-nitroquinoline scaffold appears in patent literature related to Antibacterial and Anticancer research.
-
Antibacterial Agents: Analogs of 8-hydroxyquinoline (derived via SNAr of the 8-F or from 8-methoxy precursors) are potent chelators used against M. tuberculosis and S. aureus. The 5-nitro group is often essential for anaerobic activity [3].
-
Kinase Inhibitors: The reduced 5-amino derivative is a bioisostere for other bicyclic aromatic amines used in ATP-competitive kinase inhibitors. The 8-fluoro group prevents metabolic oxidation at that position, improving half-life (t1/2) [4].
References
-
PrepChem. "Synthesis of 5-nitro-8-fluoro-quinoline."[2] PrepChem.com. Accessed March 8, 2026. [Link]
-
Brieflands. "An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline." Brieflands. Accessed March 8, 2026. [Link]
